(S)-CR8 belongs to a class of compounds known as cyclin-dependent kinase (CDK) inhibitors. CDKs are enzymes playing a crucial role in regulating the cell cycle, and their dysregulation is implicated in various diseases, including cancer and polycystic kidney disease [, ]. (S)-CR8 demonstrates a high degree of selectivity for specific CDKs, particularly CDK5, CDK9, and to a lesser extent, casein kinase 1 (CK1) [, , , ]. This selectivity makes it a valuable tool for investigating the specific roles of these kinases in various biological processes and disease models.
This compound is classified as a purine derivative due to its structural components, which include a purine base and various substituents that enhance its biological activity. The presence of the pyridine ring and the butanol moiety indicates possible interactions with biological systems, making it relevant for drug design and development.
The synthesis of (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol typically involves several steps, including:
The molecular structure of (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol can be described as follows:
The chemical reactivity of (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol can include:
The mechanism of action for (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol is likely related to its interaction with specific biological targets:
The physical and chemical properties of (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol include:
The potential applications for (2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol are diverse:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: